molecular formula C11H11FN2O B13194808 6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde

6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13194808
M. Wt: 206.22 g/mol
InChI Key: CNBOHMXBBACAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes both a fluorinated tetrahydropyridine ring and a pyridine carbaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a fluorinated pyridine derivative with a suitable aldehyde precursor under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of key enzymes or receptors involved in disease processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives and tetrahydropyridine-containing molecules, such as:

Uniqueness

What sets 6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde apart is its unique combination of a fluorinated tetrahydropyridine ring and a pyridine carbaldehyde moiety.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

6-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11FN2O/c12-10-2-1-5-14(7-10)11-4-3-9(8-15)6-13-11/h2-4,6,8H,1,5,7H2

InChI Key

CNBOHMXBBACAGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)F)C2=NC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.